molecular formula C10H11BrN4O B8113449 (R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol

(R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol

Cat. No.: B8113449
M. Wt: 283.12 g/mol
InChI Key: BWLQKVQZYUNSMW-SSDOTTSWSA-N
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Description

®-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol is a synthetic organic compound that features a bromopyridine moiety linked to a triazole ring, with a chiral propanol side chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Bromopyridine Moiety: Starting from a pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Construction of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile.

    Coupling of the Bromopyridine and Triazole: This step often involves a nucleophilic substitution reaction where the bromopyridine reacts with a triazole derivative.

    Introduction of the Chiral Propanol Side Chain: The final step might involve the addition of a chiral propanol group through a Grignard reaction or other suitable methods.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the propanol side chain can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromopyridine moiety can be reduced to a pyridine derivative.

    Substitution: The bromine atom in the bromopyridine can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with palladium catalyst).

    Substitution: Reagents like NaNH2 (Sodium amide) or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with triazole rings are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of polymers and other advanced materials.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the triazole ring.

    Antimicrobial Activity: Potential antimicrobial agents.

Medicine

    Drug Development: Potential candidates for drug development due to their biological activity.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Agriculture: Potential use as agrochemicals.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of ®-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The bromopyridine moiety may enhance binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-(6-Chloropyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol: Similar structure with a chlorine atom instead of bromine.

    ®-2-(3-(6-Fluoropyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in ®-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol may confer unique properties such as increased lipophilicity or specific binding interactions with biological targets, distinguishing it from its chloro- and fluoro- analogs.

Properties

IUPAC Name

(2R)-2-[3-(6-bromopyridin-2-yl)-1,2,4-triazol-4-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O/c1-7(5-16)15-6-12-14-10(15)8-3-2-4-9(11)13-8/h2-4,6-7,16H,5H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLQKVQZYUNSMW-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C=NN=C1C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N1C=NN=C1C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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